molecular formula C8H6ClF3N2O2 B1429498 (6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid CAS No. 1311279-28-3

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid

Cat. No. B1429498
M. Wt: 254.59 g/mol
InChI Key: UHVUGUCMBUHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The first synthesis of a TFMP derivative using a chiral auxiliary was reported in 1997 . Later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied, with the unique properties of the fluorine atom and the pyridine moiety playing key roles . The development of fluorinated organic chemicals has become an increasingly important research topic .

Scientific Research Applications

Industrial Applications of Organic Acids

Organic acids, such as acetic acid, play crucial roles in industrial operations, especially in acidizing processes for carbonate and sandstone formations in the oil and gas industry. Alhamad et al. (2020) discussed the use of weaker and less corrosive chemicals like organic acids over hydrochloric acid (HCl) to avoid issues like high corrosion rates and lack of penetration during acidizing operations. These acids, including formic, acetic, citric, and lactic acids, have been employed for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their retardation performance and low corrosion rates (Alhamad, Alrashed, Al Munif, & Miskimins, 2020; Alhamad, Alrashed, Munif, & Miskimins, 2020).

Environmental Remediation

In the context of environmental remediation, organic acids have been investigated for their potential in treating wastewater and reclaiming it from industrial processes, including pesticide production. Goodwin et al. (2018) explored the treatment options for high-strength wastewater containing a range of toxic pollutants, where biological processes and granular activated carbon were found effective in removing up to 80-90% of pesticides (Goodwin, Carra, Campo, & Soares, 2018).

Biotechnological Advancements

From a biotechnological perspective, the production and utilization of organic acids such as lactic acid from biomass have been recognized for their importance in synthesizing biodegradable polymers and serving as feedstocks for green chemistry. Gao, Ma, & Xu (2011) reviewed the current status of lactic acid production via microbial routes, emphasizing its application in creating a wide range of valuable chemicals, thereby highlighting the potential of organic acids in sustainable industrial practices (Gao, Ma, & Xu, 2011).

Future Directions

The future of TFMP derivatives is promising, with many novel applications expected to be discovered . Currently, several pharmaceutical and veterinary products containing the TFMP moiety are undergoing clinical trials . The development of fluorinated organic chemicals continues to be an important research topic, with many recent advances in the agrochemical, pharmaceutical, and functional materials fields made possible by these compounds .

properties

IUPAC Name

2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-6(14-5)13-3-7(15)16/h1-2H,3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVUGUCMBUHHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NCC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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